N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine
Description
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Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-9-5-6-2-3-10-7(8)4-6/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBLXLUVASMQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383180 | |
| Record name | 1-(2-Chloropyridin-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748187-76-0 | |
| Record name | 1-(2-Chloropyridin-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine: A Cornerstone for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Properties and Structural Elucidation
N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine, registered under CAS Number 1083180-01-6, is a key heterocyclic amine that serves as a versatile intermediate in organic synthesis. A precise understanding of its molecular characteristics is fundamental for its application in complex synthetic pathways.
| Property | Value |
| Molecular Formula | C8H11ClN2 |
| Molecular Weight | 170.64 g/mol |
| Canonical SMILES | CNCC1=CC=N(C=C1)Cl |
| InChI Key | YFGFLVBLBWOHRO-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, chloroform, and ethyl acetate |
The molecular weight of 170.64 g/mol is a critical parameter for accurate stoichiometric calculations in reaction design and for the interpretation of mass spectrometry data during reaction monitoring and final product analysis.
Synthesis and Purification: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The following protocol provides a reliable method for its preparation in a laboratory setting.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2-Chloro-4-(chloromethyl)pyridine
-
Methylamine (40% aqueous solution)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-(chloromethyl)pyridine (1.0 eq) in acetonitrile.
-
Addition of Nucleophile: Cool the solution to 0 °C using an ice bath. Slowly add an excess of 40% aqueous methylamine solution (e.g., 3-4 equivalents) to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Aqueous Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Partition the residue between ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. This step is crucial to remove any unreacted starting materials and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to afford the pure this compound.
Expertise & Experience Insights: The choice of a polar aprotic solvent like acetonitrile facilitates the dissolution of both the electrophile and the nucleophile. Running the initial addition at 0 °C helps to control the exothermicity of the reaction. The use of a significant excess of methylamine drives the reaction to completion and minimizes the formation of bis-alkylated byproducts.
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed. This multi-faceted approach provides a self-validating system, where the results from each technique should be consistent with the proposed structure.
Analytical Workflow
Caption: Analytical workflow for the characterization of the target compound.
Expected Analytical Data
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, a singlet for the methylene (-CH₂-) protons adjacent to the pyridine ring and the nitrogen atom, and a singlet for the methyl (-CH₃) protons. The expected chemical shifts (δ) are approximately: 8.2-8.3 ppm (doublet, 1H, pyridine H6), 7.2-7.3 ppm (singlet, 1H, pyridine H3), 7.1-7.2 ppm (doublet, 1H, pyridine H5), 3.6-3.7 ppm (singlet, 2H, -CH₂-), and 2.4-2.5 ppm (singlet, 3H, -NCH₃).
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display signals corresponding to the eight carbon atoms in the molecule. The pyridine ring carbons will appear in the aromatic region (δ 120-155 ppm), with the carbon bearing the chlorine atom being the most downfield. The methylene carbon and the methyl carbon will appear in the aliphatic region (δ 40-60 ppm and 30-40 ppm, respectively).
-
LC-MS (ESI+): The liquid chromatography-mass spectrometry analysis is used to confirm the molecular weight and assess the purity of the compound. In positive electrospray ionization mode (ESI+), the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 171.07.
Applications in Drug Discovery and Development
The 2-chloropyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its utility stems from its ability to participate in a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of diverse substituents at the 2-position.[1] this compound, therefore, represents a valuable starting material for the synthesis of compound libraries for high-throughput screening and for the development of targeted therapeutics.
Logical Relationship in Drug Design
Caption: Logical workflow from starting material to drug candidate.
The secondary amine functionality in this compound provides an additional site for chemical modification, further expanding the accessible chemical space for drug discovery programs. This dual reactivity makes it a highly valuable and versatile building block for medicinal chemists.
Conclusion
This compound is a foundational building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with a straightforward and scalable synthetic route, make it an attractive starting material for a wide array of applications. The detailed protocols and analytical insights provided in this guide are intended to empower researchers to confidently synthesize, characterize, and utilize this compound in their pursuit of novel chemical entities with therapeutic potential. The inherent versatility of the 2-chloropyridine scaffold ensures that this compound will continue to be a valuable tool in the development of the next generation of pharmaceuticals.
References
- U.S. Patent 7,208,603 B2. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. (2023). PMC. [Link]
Sources
An In-Depth Technical Guide to the Safe Handling of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the safe handling, storage, and emergency management of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine (CAS No. 132336-39-3). As a Senior Application Scientist, the goal of this whitepaper is to move beyond a simple recitation of safety data sheet (SDS) sections. Instead, we will synthesize available data to provide a risk-based, scientifically-grounded framework for researchers. By understanding the chemical causality behind the hazards, laboratory personnel can implement controls that are not just compliant, but truly effective.
Core Toxicological Profile: A Synthesis of Hazards
This compound is classified as a hazardous substance with multiple routes of toxicity. The primary safety data indicates it is harmful if swallowed, harmful in contact with skin, harmful if inhaled, and causes severe skin burns and eye damage[1]. To fully appreciate the required handling precautions, it is instructive to consider the toxicological contributions of its core chemical moieties: the chloropyridine ring and the N-methylamine side chain.
-
The Chloropyridine Moiety : The presence of the halogenated pyridine ring is a significant driver of this compound's toxicity. Structurally related aminopyridines are known to be acutely toxic and are readily absorbed through the skin and gastrointestinal tract[2]. Their mechanism of toxicity can involve the blockage of potassium (K+) channels, which can lead to severe neurological effects, including convulsions[2]. Furthermore, studies on o-chloropyridine have demonstrated its potential to cause severe liver damage, including hemorrhagic necrosis, and it is a potent eye irritant[3]. This underpins the classification of our target compound as causing severe skin burns and serious eye damage[1].
-
The N-methylamine Group : The aliphatic amine portion contributes significantly to the compound's irritant properties, particularly to the respiratory tract[4]. While methylamine itself is not considered genotoxic or carcinogenic, it is a potent irritant[4]. This property is the likely cause for the "Harmful if inhaled" classification and necessitates the use of robust engineering controls.
Table 1: GHS Hazard and Precautionary Statements Summary
| Hazard Class & Category | Hazard Statement | Precautionary Statement (Examples) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Skin Corrosion/Irritation (Category 1) | H314: Causes severe skin burns and eye damage | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
Source: Synthesized from Thermo Scientific SDS and MedChemExpress SDS for related compounds.[1][5]
Exposure Control and Personal Protective Equipment (PPE)
Given the compound's high hazard potential via multiple exposure routes, a multi-layered approach to exposure control is mandatory. The primary principle is to use engineering controls to minimize exposure, supplemented by rigorous use of appropriate PPE.
Engineering Controls
The "Harmful if inhaled" classification requires that all manipulations of this compound, including weighing, transfers, and preparation of solutions, must be performed within a certified chemical fume hood or a similar ventilated enclosure[5]. The causality is clear: local exhaust ventilation is the most effective method to capture aerosols and vapors at the source, preventing them from entering the breathing zone of the researcher. General lab ventilation is insufficient for handling this material.
Personal Protective Equipment (PPE) - A Self-Validating System
The choice of PPE must directly address the identified hazards.
-
Eye and Face Protection : Due to the "Causes serious eye damage" and "Causes severe skin burns" classifications, standard safety glasses are insufficient[1]. A combination of safety goggles and a full-face shield is required whenever handling the material outside of a completely sealed container. This provides protection from both direct splashes and corrosive vapors.
-
Skin Protection : A chemically resistant lab coat must be worn and kept fully fastened. Given the high dermal toxicity and potential for rapid absorption through the skin, glove selection is critical[1][2]. Nitrile rubber gloves with a minimum thickness of >0.3 mm are recommended, based on data for analogous amine compounds[6]. Double-gloving is a prudent practice, especially during solution transfers or workups. Contaminated gloves must be removed and disposed of immediately, followed by hand washing.
-
Respiratory Protection : For routine operations within a functioning fume hood, respiratory protection is not typically required. However, in situations where ventilation may be compromised or during the cleanup of a significant spill, a respirator with a cartridge suitable for ammonia and organic ammonia derivatives (e.g., Type K, Green color code) should be used by trained personnel[6].
Table 2: PPE Requirements for Common Laboratory Tasks
| Task | Minimum Required PPE | Rationale |
| Weighing Solid | Double Nitrile Gloves, Lab Coat, Goggles, Face Shield | High risk of aerosol generation and static dispersal. Protects skin and eyes from corrosive solid. |
| Solution Preparation | Double Nitrile Gloves, Lab Coat, Goggles, Face Shield | Risk of splashes of corrosive and toxic solution. |
| Reaction Workup | Double Nitrile Gloves, Lab Coat, Goggles, Face Shield | Handling concentrated solutions and potential for exothermic reactions or splashes. |
| Large Spill Cleanup | Chemical Resistant Suit, Boots, Double Gloves, Respirator (Type K) | Maximum protection required for direct contact with a large quantity of hazardous material. |
Safe Handling and Storage Protocols
Adherence to strict protocols is essential for preventing exposure and ensuring experimental integrity.
Handling Workflow: Weighing and Solubilization
The following workflow is designed as a self-validating system, where each step minimizes risk before proceeding to the next.
Caption: Standard workflow for safely weighing and dissolving the compound.
Storage Requirements
Proper storage is crucial for maintaining chemical stability and preventing accidental release.
-
Container : Keep the container tightly closed and properly labeled[7].
-
Atmosphere : For long-term storage, consider an inert atmosphere (e.g., Argon or Nitrogen) in a sealed container to prevent degradation from moisture and air[8].
-
Temperature : Store in a cool, dry, well-ventilated area away from incompatible substances[7]. For extended periods, storage in a freezer at or below -20°C is recommended for many research chemicals of this type[8].
-
Incompatibilities : Keep away from strong oxidizing agents[6]. Do not store with acids, as a violent reaction may occur.
Emergency Procedures and First Aid
Immediate and correct response to an exposure or spill is critical. All personnel working with this compound must be familiar with these procedures and the location of safety equipment, such as emergency showers and eyewash stations[5].
First Aid Measures
-
Inhalation : Immediately remove the victim to fresh air and keep them at rest in a position comfortable for breathing[1]. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact : This is a medical emergency. Immediately remove all contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes[1]. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids[1]. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist.
-
Ingestion : Do NOT induce vomiting[1]. If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[1].
Spill Response Protocol
The response to a spill should follow a pre-determined decision-making process.
Caption: Decision-making flowchart for chemical spill response.
Physical and Chemical Properties
Quantitative data for this specific compound is not widely published. The following table includes data for structurally similar compounds to provide researchers with estimated values for experimental planning.
Table 3: Physicochemical Data
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₉ClN₂ | - |
| Molecular Weight | 156.62 g/mol | - |
| Appearance | Solid or Clear Pale Yellow Oil | Based on analogous compounds[8] |
| Boiling Point | ~237 °C (Predicted) | Based on N-[(6-chloropyridin-3-yl)methyl]-N-methylamine[8] |
| Density | ~1.15 g/cm³ (Predicted) | Based on N-[(6-chloropyridin-3-yl)methyl]-N-methylamine[8] |
| Solubility | Sparingly soluble in Methanol, slightly in DMSO | Based on analogous compounds[8] |
Conclusion
This compound is a valuable research intermediate that presents significant, manageable hazards. Its toxicity profile is driven by the combined effects of its chloropyridine and methylamine components, leading to high acute toxicity, dermal absorption, and severe corrosive properties. Safe handling is predicated on a deep understanding of these risks and the consistent application of robust controls. By strictly adhering to the use of engineering controls like fume hoods, mandating comprehensive PPE including face shields, and following structured handling and emergency protocols, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
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Safety Data Sheet: Methylamine . Carl ROTH. [Link]
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Safety Data Sheet: Fluorinated surfactants . Chemos GmbH & Co.KG. [Link]
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Methylamine . Publisso. [Link]
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Aminopyridines . U.S. Environmental Protection Agency (EPA). [Link]
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Toxicity Studies of o-Chloropyridine . National Toxicology Program (NTP), National Institutes of Health. [Link]
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Safety Data Sheet: Methylamine . Carl ROTH (Alternate Link). [Link]
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- 3. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. series.publisso.de [series.publisso.de]
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An In-Depth Technical Guide to the Handling and Storage of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine
Introduction: The Strategic Importance of a Key Building Block
N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine is a substituted pyridine derivative that serves as a critical intermediate and building block in medicinal chemistry and agrochemical synthesis. Its structural motif is of significant interest to researchers, particularly in the development of novel therapeutics. For instance, pyridine-methylamine derivatives are being explored as potent inhibitors of MmpL3, a key transporter in Mycobacterium tuberculosis, highlighting their potential in creating new antitubercular agents[1]. The compound's utility as a synthetic precursor demands a thorough understanding of its properties to ensure not only the integrity of experimental outcomes but also the safety of the researchers handling it.
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage conditions for this compound. The causality behind each recommendation is explained to empower scientists with the knowledge to manage this valuable but hazardous compound responsibly.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of chemical safety and management. The key identifiers and properties of this compound are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 748187-76-0 | [2][3] |
| Molecular Formula | C₇H₉ClN₂ | [2][3] |
| Molecular Weight | 156.61 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Common Synonyms | 1-(2-chloropyridin-4-yl)-N-methylmethanamine; 2-chloro-4-[(methylamino)methyl]pyridine | [2][3] |
| SMILES | CNCC1=CC(Cl)=NC=C1 | [2] |
Table 2: Physicochemical and Predicted Properties Note: Some data is based on structurally similar isomers and should be used as a guideline.
| Property | Value / Description | Rationale & Significance |
| Appearance | Likely an off-white to light yellow solid or oil | The physical state dictates handling procedures (e.g., risk of dust inhalation vs. liquid splash). Related compounds exist in both forms[4][5]. |
| Solubility | Sparingly soluble in methanol, slightly soluble in DMSO (data for 6-chloro isomer)[4][6] | Crucial for preparing stock solutions and for selecting appropriate cleaning solvents in case of a spill. |
| Storage Temperature | Recommended: 2-8°C to -20°C | Cold storage is consistently recommended for related compounds to minimize degradation over time[4][5][6][7]. |
| Predicted Boiling Point | 236.9 ± 25.0 °C (prediction for 6-chloro isomer)[4][6] | Indicates low volatility at room temperature but highlights the need for controlled conditions if heating. |
| Predicted pKa | 8.08 ± 0.10 (prediction for 6-chloro isomer)[4][6] | The basic nature of the amine groups suggests incompatibility with strong acids. |
Hazard Identification and Comprehensive Risk Assessment
This compound is a hazardous compound. A thorough understanding of its risks is non-negotiable. The Globally Harmonized System (GHS) classifications provide a clear framework for these hazards.
Table 3: GHS Hazard Classification
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[8] |
| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic/Harmful in contact with skin[2][8] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[8] |
| Skin Corrosion / Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage[8] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[8][9] |
The causality for this hazard profile lies in the compound's chemical nature. The amine functional groups can be corrosive to tissues, while the chloropyridine moiety contributes to its systemic toxicity. Before any procedure, a formal risk assessment must be conducted.
Figure 1: A workflow for systematic risk assessment when handling this compound.
Safe Handling and Experimental Protocols
Adherence to rigorous handling protocols is the primary mechanism for mitigating the risks identified above. These protocols are not merely suggestions but are self-validating systems designed to ensure safety and experimental reproducibility.
Mandatory Engineering Controls
The high inhalation toxicity (H331: Toxic if inhaled) and respiratory irritation potential (H335) mandate the use of a certified chemical fume hood for all manipulations of this compound[8]. This is a non-negotiable control. The fume hood's primary function is to capture and exhaust vapors or dust, preventing them from entering the researcher's breathing zone. Work should be conducted at least 6 inches inside the sash plane to ensure effective containment.
Personal Protective Equipment (PPE)
Standard laboratory attire is insufficient. A multi-layered PPE approach is required to protect against the severe skin corrosion (H314) and dermal toxicity hazards[8].
-
Hand Protection: Use nitrile rubber gloves (e.g., >0.3 mm thickness) as a minimum. Consider double-gloving, especially during solution preparation or transfer. The causality here is to provide a robust barrier against a compound known to be harmful and corrosive upon skin contact[2][10].
-
Eye and Face Protection: Chemical safety goggles are mandatory. Due to the "Causes serious eye damage" classification (H318), a full-face shield must be worn over the goggles whenever there is a risk of splashing, such as when transferring solutions or working with larger quantities[2].
-
Body Protection: A flame-retardant lab coat, fully buttoned, is required. Ensure cuffs are snug to prevent exposure to the wrists.
Step-by-Step Protocol for Weighing and Solution Preparation
This protocol is designed as a self-validating system to minimize exposure.
-
Preparation (Inside the Fume Hood):
-
Don all required PPE (double gloves, goggles, face shield, lab coat).
-
Place a weigh boat/paper, a sealed and labeled receiving vial, and a clean spatula onto an analytical balance inside the fume hood.
-
Designate a waste container within the hood for contaminated materials.
-
-
Dispensing:
-
Carefully open the stock container of this compound.
-
Using the dedicated spatula, transfer the desired amount of the compound to the weigh boat. Avoid generating dust. If the compound is an oil, use a clean pipette.
-
Securely close the main stock container immediately after dispensing. This minimizes contamination and exposure.
-
-
Transfer and Dissolution:
-
Carefully transfer the weighed compound into the pre-labeled receiving vial.
-
Add the desired solvent (e.g., DMSO, Methanol) to the vial.
-
Seal the vial and agitate gently to dissolve. If sonication or vortexing is needed, ensure the vial is securely capped.
-
-
Decontamination and Cleanup:
-
Dispose of the weigh boat and any contaminated wipes directly into the designated waste container inside the hood.
-
Wipe the spatula clean with a solvent-dampened cloth, disposing of the cloth in the waste.
-
Wipe down the balance and the work surface of the fume hood.
-
Remove the outer pair of gloves and dispose of them in the designated waste before exiting the hood.
-
Emergency First Aid Procedures
In case of accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[11]. Seek immediate medical attention. The corrosive nature of the compound means a simple wipe-off is insufficient.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[2][11]. Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor immediately[2].
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing[2][11]. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting[2]. Seek immediate medical attention.
Long-Term Storage and Stability Management
Proper storage is essential for maintaining the chemical integrity of this compound and preventing the formation of hazardous degradation products.
Optimal Storage Conditions
The consensus from supplier data on this and related compounds points to a multi-faceted storage strategy.
-
Temperature: Store in a refrigerator (2-8°C) or freezer (-20°C). For stock solutions, -80°C may be recommended for long-term stability[7]. The rationale is that lower temperatures slow down the rate of potential decomposition reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen)[4][6]. This is crucial to prevent oxidation of the amine groups, which can compromise sample purity.
-
Container: Use a tightly sealed, clearly labeled container made of an inert material (e.g., amber glass)[8][11]. This prevents exposure to atmospheric moisture and light.
-
Location: Store in a dry, dark, well-ventilated area designated for hazardous chemicals, away from incompatible materials[4][6][8].
Figure 2: A decision tree to guide the selection of appropriate storage conditions for this compound.
Incompatible Materials
To prevent hazardous reactions, this compound must be stored away from:
-
Strong Oxidizing Agents: These can react exothermically with the amine functional groups.
-
Strong Acids: As a base (predicted pKa ~8.08), it will react vigorously with strong acids.
-
Sources of Ignition: While the compound itself may not be highly flammable, many solvents used to prepare solutions are[8][10][12].
Conclusion
This compound is a compound of high value for scientific discovery, but it commands respect. Its hazardous properties—corrosivity, multi-route toxicity, and respiratory irritation—necessitate a disciplined and informed approach to its handling and storage. By understanding the causality behind the recommended protocols—from mandatory fume hood use to specific storage atmospheres—researchers can protect themselves, ensure the integrity of their experiments, and continue to leverage this important chemical building block for advancements in medicine and technology.
References
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National Center for Biotechnology Information. N-Methylpyridine-4-methylamine PubChem CID 81436. [Link]
-
Carl ROTH. Safety Data Sheet: Methylamine. [Link]
-
National Center for Biotechnology Information. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]
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Delaney's Auction. 1083180: Allen + roth Moravia 30-in White Undermount Single Sink Bathroom Vanity with Carrara Natural Marble Top. [Link]
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Lowe's. allen + roth 1083180. [Link]
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Carl ROTH. Safety Data Sheet: Methylamine (Ireland). [Link]
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LookChem. N-[(6-chloropyridin-3-yl)methyl]-N-methylamine. [Link]
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N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine suppliers
An In-Depth Technical Guide to N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine for Advanced Research and Development
This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for professionals in chemical research and drug development. We will explore its chemical properties, reliable sourcing channels, synthetic pathways, and critical applications, with a focus on the scientific rationale behind its use in modern medicinal chemistry.
This compound (CAS No. 748187-76-0) is a substituted pyridine derivative. The presence of a chlorine atom at the 2-position and a methylaminomethyl group at the 4-position makes it a versatile intermediate. The chlorine atom can be displaced via nucleophilic aromatic substitution or serve as a handle for cross-coupling reactions, while the secondary amine provides a site for further functionalization.
These structural features are highly sought after in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2][3]
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| CAS Number | 748187-76-0 | [4][5] |
| Molecular Formula | C₇H₉ClN₂ | [4][5] |
| Molecular Weight | 156.62 g/mol | [4] |
| IUPAC Name | 1-(2-chloropyridin-4-yl)-N-methylmethanamine | [4] |
| Synonyms | 2-chloro-4-(methylaminomethyl)pyridine, N-methyl-1-(2-chloropyridin-4-yl)methanamine | [4] |
| MDL Number | MFCD06654462 | [4][5] |
| InChI Key | NIBLXLUVASMQFM-UHFFFAOYSA-N | [4] |
Sourcing and Procurement of Research-Grade Material
Acquiring high-purity starting materials is a foundational requirement for reproducible research and development. Several reputable chemical suppliers offer this compound, typically at research-grade purity levels.
Rationale for Supplier Selection: When selecting a supplier, researchers must consider not only the listed purity but also the supplier's quality control documentation (e.g., Certificate of Analysis with NMR and HPLC data), available quantities, and lead times. For GMP-regulated development, traceability and manufacturing documentation become paramount.
Table 2: Prominent Suppliers of this compound
| Supplier | Catalog Number | Purity | Available Quantities |
| Thermo Scientific Chemicals | CC53646CB | 97% | 250 mg, 1 g, 5 g |
| Amerigo Scientific | CBB1351464ATL | 95% | 1 g |
| Ambeed, Inc. (via Sigma-Aldrich) | AMBH9884C91A | 97% | Varies |
Note: Availability and pricing are subject to change. Researchers should verify with the supplier directly.
Retrosynthetic Analysis and Plausible Synthesis Workflow
Understanding the synthesis of this compound is crucial for process chemistry and for anticipating potential impurities. A common and logical synthetic route involves the reaction of a suitable precursor, 2-chloro-4-(chloromethyl)pyridine, with methylamine. This is a standard nucleophilic substitution reaction where the more reactive benzylic-type chloride is displaced by the amine nucleophile.
The precursor itself can be synthesized from 2-chloro-4-methylpyridine via a radical halogenation step.
Caption: Plausible two-step synthesis of the target compound.
Applications in Drug Discovery: A Scaffold for Targeted Therapies
The true value of this compound lies in its application as a versatile scaffold. A closely related analog, (2-Chloropyridin-4-yl)methanamine, is a known inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrosis and cancer metastasis.[6] The N-methyl group in our title compound is a common medicinal chemistry modification used to modulate properties such as:
-
Solubility: Enhancing or decreasing aqueous solubility.
-
Metabolic Stability: Blocking a site of potential N-demethylation.
-
Lipophilicity (LogP): Fine-tuning the molecule's ability to cross cell membranes.
-
Target Engagement: The methyl group can provide beneficial steric interactions within a protein's binding pocket or, conversely, create a steric clash to improve selectivity against off-target proteins.
The 2-chloro-pyridine moiety is a well-established pharmacophore found in numerous kinase inhibitors, where it often forms a key hydrogen bond with the hinge region of the kinase domain.
Caption: Conceptual role as a precursor for LOXL2 inhibitors.
Experimental Protocol: Palladium-Catalyzed Suzuki Coupling
This protocol provides a representative example of how this compound can be used as a substrate in a Suzuki cross-coupling reaction to synthesize a more complex biaryl structure, a common motif in drug candidates.
Objective: To couple this compound with 4-methoxyphenylboronic acid.
Causality Behind Experimental Choices:
-
Catalyst (Pd(dppf)Cl₂): Palladium is the workhorse for cross-coupling. The dppf ligand provides a good balance of stability and reactivity for this type of transformation.
-
Base (K₂CO₃): The base is essential for activating the boronic acid in the catalytic cycle. An inorganic base like potassium carbonate is often sufficient and easy to remove during workup.
-
Solvent (Dioxane/Water): A mixture of an organic solvent (dioxane) to dissolve the organic starting materials and water to dissolve the inorganic base is standard for Suzuki reactions, promoting efficient reaction kinetics.
-
Inert Atmosphere (Nitrogen/Argon): Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere is critical to prevent catalyst degradation and ensure a high yield.
Step-by-Step Methodology:
-
Reagent Preparation:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (157 mg, 1.0 mmol, 1.0 equiv.).
-
Add 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv.).
-
Add potassium carbonate (K₂CO₃) (415 mg, 3.0 mmol, 3.0 equiv.).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (41 mg, 0.05 mmol, 5 mol%).
-
-
Reaction Setup:
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 4-6 hours.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired product, N-methyl-N-{[2-(4-methoxyphenyl)pyridin-4-yl]methyl}amine.
-
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
GHS Hazard Statements: Harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.[4] May also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield when handling this compound.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
References
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This compound. Amerigo Scientific. [Link]
-
Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. [Link]
-
Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072–4075. [Link]
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- 2. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. medchemexpress.com [medchemexpress.com]
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to N-methylated Pyridine Compounds in Research
Foreword
The N-methylated pyridine scaffold represents a fascinating and critical area of study for researchers, scientists, and drug development professionals. The addition of a methyl group to the pyridine nitrogen atom dramatically alters the molecule's physicochemical properties, transforming it into a quaternary pyridinium cation. This seemingly simple structural modification unlocks a profound duality in biological activity, ranging from potent therapeutic effects to significant toxicity. This guide is designed to provide a comprehensive technical overview of N-methylated pyridine compounds, moving beyond a simple recitation of facts to explore the underlying principles and practical methodologies that govern their synthesis, analysis, and application. We will delve into the causality behind experimental choices and present protocols as self-validating systems, empowering you to confidently navigate this complex chemical space.
The N-Methyl Pyridinium Moiety: A Fundamental Overview
Pyridine (C₅H₅N) is a six-membered aromatic heterocycle that is a cornerstone of medicinal chemistry.[1] Its derivatives are found in a vast array of natural products, vitamins, coenzymes, and FDA-approved drugs.[1][2] The nitrogen atom in the pyridine ring imparts basicity and the ability to form hydrogen bonds, which can enhance the water solubility of drug candidates.[2]
N-methylation transforms the neutral pyridine into a permanently charged N-methylpyridinium ion (C₅H₅NCH₃⁺).[3] This quaternization has several key consequences:
-
Increased Polarity and Solubility: The positive charge significantly increases the compound's polarity and, consequently, its solubility in aqueous media.
-
Altered Bioavailability: The permanent charge can hinder passive diffusion across biological membranes, such as the blood-brain barrier, impacting the compound's pharmacokinetic profile.
-
Modified Biological Interactions: The cationic nature allows for strong ionic interactions with biological targets like enzymes and receptors, often leading to potent biological activity.
This structural motif is not merely a synthetic curiosity; it is actively formed in biological systems. Enzymes known as Pyridine N-methyltransferases (EC 2.1.1.87) catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the pyridine nitrogen.[4][5] This metabolic process is a key step in the biotransformation of pyridine and its derivatives.[4]
The Dichotomy of N-Methylated Pyridines: Therapeutics vs. Toxins
The biological effects of N-methylated pyridine compounds are remarkably diverse and context-dependent, highlighting the critical importance of structure-activity relationships.
Therapeutic Significance
The pyridine ring is a "privileged scaffold" in drug discovery, and its N-methylated derivatives are no exception.[1] This scaffold is present in numerous therapeutic agents, leveraging the properties conferred by the pyridinium cation to achieve desired pharmacological effects.[1] The improved solubility and potential for strong target engagement make them attractive for various therapeutic areas.[2][6] For instance, of 2467 FDA-approved organic active pharmaceutical ingredients, 226 (9%) contain a pyridine group, underscoring its importance in medicinal chemistry.[6]
The Dark Side: Neurotoxicity
In stark contrast to their therapeutic potential, some N-methylated pyridinium compounds are potent neurotoxins. The classic example is the 1-methyl-4-phenylpyridinium (MPP⁺) ion.[7] Its uncharged precursor, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), can cross the blood-brain barrier. Once in the brain, MPTP is oxidized by monoamine oxidase-B (MAO-B) to MPP⁺.[7] MPP⁺ is a selective dopaminergic neurotoxin that inhibits mitochondrial function, leading to a syndrome that closely resembles Parkinson's disease.[7]
This toxic mechanism is not unique to MPP⁺. Other structurally similar pyridinium cations, including certain isoquinolinium and β-carbolinium ions, can also exhibit neurotoxic properties, although they are generally less potent.[7] The herbicide paraquat, a bipyridinium dication, also induces neurotoxicity, albeit through a different mechanism involving the generation of reactive oxygen species (ROS).[7]
The study of these neurotoxins has been instrumental in developing animal models of Parkinson's disease and has shed light on the underlying pathophysiology of neurodegeneration.
Synthesis of N-Methylated Pyridine Compounds: A Practical Guide
The synthesis of N-methylated pyridinium salts is a fundamental process for researchers in this field. The choice of method depends on the starting material, desired purity, and scale of the reaction.
Direct Chemical N-Methylation
Direct methylation of the pyridine nitrogen is the most straightforward approach. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic methyl group.
Causality Behind Reagent Choice:
-
Methylating Agent: The choice of methylating agent is critical. Highly reactive agents like dimethyl sulfate and methyl triflate are effective but also highly toxic and require careful handling. Methyl iodide is a common and effective alternative. The reactivity of the methylating agent should be matched to the nucleophilicity of the pyridine derivative.
-
Solvent: The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or acetone, which can solvate the resulting salt.
Step-by-Step Protocol: Synthesis of N-Methylpyridinium Iodide
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine (1.0 eq) in acetone.
-
Reaction: Add methyl iodide (1.1 eq) to the solution. A precipitate will begin to form.
-
Reflux: Gently heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold acetone to remove any unreacted starting materials.
-
Drying: Dry the purified N-methylpyridinium iodide under vacuum.
Self-Validating System: The formation of a precipitate is a strong indicator of a successful reaction. The identity and purity of the product should be confirmed by melting point analysis and spectroscopic methods such as ¹H NMR and ¹³C NMR. The characteristic upfield shift of the pyridine protons upon N-methylation is a key diagnostic feature.
Selective N-Methylation in Polyfunctional Molecules
When a molecule contains multiple nucleophilic sites, such as a tertiary amine and a pyridine ring, selective N-methylation of the pyridine can be challenging. A common strategy involves the protonation of the more basic site to protect it from methylation.[8]
Experimental Workflow: Selective N-Methylation
Caption: Workflow for selective N-methylation of a pyridine ring in the presence of a more basic tertiary amine.
Step-by-Step Protocol: Selective N-Methylation via Protonation [8]
-
Protection: Dissolve the starting material containing both a pyridine and a tertiary amine in a suitable solvent like dichloromethane. Add one equivalent of a strong acid (e.g., tetrafluoroboric acid) to selectively protonate the more basic tertiary amine.
-
Methylation: To the solution of the protonated compound, add the methylating agent (e.g., methyl triflate) and stir at room temperature until the reaction is complete.
-
Deprotection: Carefully add a suitable base (e.g., sodium hydride) to deprotonate the ammonium salt.
-
Work-up and Purification: Perform an appropriate aqueous work-up to remove salts and purify the final N-methylated pyridinium product by crystallization or chromatography.
Trustworthiness: The success of this protocol relies on the difference in basicity between the pyridine nitrogen and the other nucleophilic group. The choice of acid for protection and base for deprotection is crucial for achieving high selectivity and yield.
Enzymatic N-Methylation
In biological systems, the N-methylation of pyridine is catalyzed by S-adenosyl-L-methionine:pyridine N-methyltransferase.[5] This enzyme is found in the cytosol of tissues such as the liver, lungs, and kidneys.[9]
In Vitro Enzymatic Assay Workflow
Caption: Workflow for an in vitro assay of pyridine N-methyltransferase activity.
Key Experimental Considerations:
-
Enzyme Source: The enzyme can be obtained from tissue homogenates, with the cytosol fraction showing the highest activity.[9] Dialysis of the homogenate can increase enzyme activity by removing low-molecular-weight inhibitors.[9]
-
Methyl Donor: S-adenosyl-L-[methyl-³H]methionine is commonly used as the methyl donor to allow for sensitive detection of the radiolabeled product.
-
Analysis: The N-methylpyridinium product can be separated from the reaction mixture using cation-exchange high-performance liquid chromatography (HPLC) and quantified using a flow-through radioactivity detector.[9]
Advanced Applications in Drug Development
The unique properties of N-methylated pyridinium compounds are being exploited in innovative drug development strategies.
Bio-orthogonal "Click-to-Release" Systems
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. "Click-to-release" strategies are being developed to liberate therapeutic agents at specific times and locations within the body.[6] This approach can be used to release drugs containing tertiary amine or pyridine functionalities, which are common in pharmaceuticals.[6]
Logical Relationship: Click-to-Release Mechanism
Caption: Conceptual diagram of a "click-to-release" system for pyridine-containing drugs.
This technology holds immense promise for targeted drug delivery, allowing for the controlled release of potent therapeutics and potentially reducing off-target side effects.[6]
N-Oxides as Prodrugs
Pyridine N-oxides, which are precursors to pyridinium compounds, can also serve as prodrugs. The N-oxide group can improve water solubility and alter the pharmacokinetic properties of a drug.[10] In some cases, the N-oxide can be reduced in vivo to the parent pyridine, releasing the active therapeutic agent. This strategy is particularly relevant in the development of hypoxia-activated anticancer drugs, where the low-oxygen environment of tumors can facilitate the reduction of the N-oxide.[10]
Analytical and Characterization Techniques
Accurate and reliable analytical methods are essential for studying N-methylated pyridine compounds.
| Technique | Application | Key Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantification and purification | Retention time for identification; peak area for quantification. Cation-exchange or ion-pairing chromatography is often used.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C chemical shifts confirm the structure and purity of the compound. |
| Mass Spectrometry (MS) | Molecular weight determination | Provides the mass-to-charge ratio of the molecular ion, confirming the identity of the compound. |
| Melting Point Analysis | Purity assessment | A sharp and well-defined melting point is indicative of a pure crystalline solid. |
Conclusion and Future Outlook
N-methylated pyridine compounds occupy a pivotal position at the intersection of chemistry, biology, and medicine. Their dual nature as both valuable therapeutic scaffolds and potent toxins underscores the importance of understanding their structure-activity relationships. Advances in synthetic chemistry, particularly in selective methylation and bio-orthogonal release strategies, are opening new avenues for the development of targeted therapies. Future research will likely focus on harnessing the unique properties of the N-methylpyridinium moiety to design novel drugs with improved efficacy and safety profiles, as well as continuing to unravel the complex mechanisms of pyridinium-induced neurotoxicity. The insights gained from studying these fascinating molecules will undoubtedly continue to drive innovation in drug discovery and our understanding of biological systems.
References
-
Herraiz, T., & Guillén, H. (2018). N-methyltetrahydropyridines and pyridinium cations as toxins and comparison with naturally-occurring alkaloids. Request PDF. [Link]
-
Verma, A., et al. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]
-
Shaikh, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]
- Myerly, R. C., & Weinberg, K. (1969). Methylation of pyridines.
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
Pachipulusu, R., et al. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. [Link]
-
Kłopotowski, M., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
-
Garon, A., et al. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc. [Link]
-
Wang, Z., et al. (2022). N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. MDPI. [Link]
-
Crooks, P. A., & Godin, C. S. (1986). N-methylation and Quaternization of Pyridine in Vitro by Rabbit Lung, Liver and Kidney N-methyltransferases: An S-adenosyl-L-methionine-dependent Reaction. PubMed. [Link]
-
Wikipedia. (n.d.). Methylphenidate. Wikipedia. [Link]
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Wikipedia. (n.d.). Methylpyridinium. Wikipedia. [Link]
-
Grokipedia. (n.d.). Pyridine N-methyltransferase. Grokipedia. [Link]
-
ResearchGate. (n.d.). Methylation of pyridine N-oxides using various peroxides. ResearchGate. [Link]
-
Wikipedia. (n.d.). Pyridine N-methyltransferase. Wikipedia. [Link]
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- 3. Methylpyridinium - Wikipedia [en.wikipedia.org]
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Methodological & Application
N-Methylation of (2-chloropyridin-4-yl)methanamine: A Comprehensive Guide for Researchers
Introduction: The Significance of N-Methylation in Drug Discovery
The introduction of a methyl group to a nitrogen atom, or N-methylation, is a pivotal chemical transformation in the field of drug discovery and development. This seemingly subtle modification can profoundly influence the pharmacological profile of a molecule. N-methylation can enhance metabolic stability by blocking sites susceptible to N-dealkylation, improve cell permeability, and modulate the binding affinity and selectivity of a compound for its biological target.[1] The subject of this guide, (2-chloropyridin-4-yl)methanamine, is a versatile building block in medicinal chemistry, and its N-methylated derivative serves as a key intermediate in the synthesis of various biologically active compounds.[2] This document provides a detailed exploration of the N-methylation of this substrate, offering in-depth mechanistic insights and robust, field-proven protocols for its successful synthesis.
Mechanistic Overview: The Chemistry of N-Methylation
The N-methylation of a primary amine, such as (2-chloropyridin-4-yl)methanamine, is most commonly and efficiently achieved through reductive amination. This powerful and widely utilized reaction involves two key steps: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[3]
Reductive Amination Pathway
The reaction commences with the nucleophilic attack of the primary amine on the carbonyl carbon of formaldehyde. This addition reaction forms an unstable hemiaminal intermediate. Subsequent dehydration of the hemiaminal leads to the formation of a Schiff base, also known as an imine. Under the acidic conditions often employed in reductive amination, the imine nitrogen can be protonated to form a highly electrophilic iminium ion. This ion is then readily reduced by a hydride source to yield the N-methylated secondary amine.
A second methylation to form the tertiary amine can occur via the same pathway, starting with the reaction of the newly formed secondary amine with another equivalent of formaldehyde.[3]
Visualizing the Reaction: N-Methylation Mechanism
Caption: Reductive amination mechanism for N-methylation.
Experimental Protocols: Synthesizing N-methyl-(2-chloropyridin-4-yl)methanamine
Two primary methods are presented for the N-methylation of (2-chloropyridin-4-yl)methanamine: a modern approach using sodium triacetoxyborohydride and the classic Eschweiler-Clarke reaction.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This method is favored for its mild reaction conditions and high selectivity, which helps to preserve the potentially labile chloro-substituent on the pyridine ring. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a gentle reducing agent that selectively reduces iminium ions in the presence of aldehydes.[4][5][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| (2-chloropyridin-4-yl)methanamine hydrochloride | 179.05 | 1.0 | 179 mg |
| Formaldehyde (37% solution in water) | 30.03 | 1.2 | 97 µL |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 318 mg |
| Dichloromethane (DCM) | - | - | 10 mL |
| Triethylamine (TEA) | 101.19 | 1.1 | 153 µL |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | As needed |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | As needed |
Step-by-Step Procedure:
-
Preparation of the Free Base: To a solution of (2-chloropyridin-4-yl)methanamine hydrochloride (179 mg, 1.0 mmol) in dichloromethane (10 mL), add triethylamine (153 µL, 1.1 mmol). Stir the mixture at room temperature for 15 minutes to generate the free amine in situ.
-
Addition of Formaldehyde: Add formaldehyde solution (97 µL of a 37% aqueous solution, 1.2 mmol) to the reaction mixture. Stir for 30 minutes at room temperature to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. The reaction is mildly exothermic. Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL). Stir vigorously for 15 minutes. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure N-methyl-(2-chloropyridin-4-yl)methanamine.
Protocol 2: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[7] Formic acid serves as both the acid catalyst and the reducing agent. This one-pot procedure is robust but may require heating, which could be a consideration for sensitive substrates.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| (2-chloropyridin-4-yl)methanamine hydrochloride | 179.05 | 1.0 | 179 mg |
| Formaldehyde (37% solution in water) | 30.03 | 2.5 | 202 µL |
| Formic acid (98-100%) | 46.03 | 5.0 | 189 µL |
| Sodium hydroxide (NaOH) solution (2 M) | - | - | As needed |
| Dichloromethane (DCM) | - | - | As needed |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | As needed |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine (2-chloropyridin-4-yl)methanamine hydrochloride (179 mg, 1.0 mmol), formaldehyde solution (202 µL, 2.5 mmol), and formic acid (189 µL, 5.0 mmol).
-
Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Basification: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the dropwise addition of 2 M sodium hydroxide solution until the pH is approximately 9-10.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel as described in Protocol 1.
Experimental Workflow Visualization
Caption: A generalized workflow for the N-methylation process.
Troubleshooting and Expert Insights
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of the reducing agent or extending the reaction time. For the Eschweiler-Clarke reaction, a slight increase in temperature might be beneficial, but be cautious of potential side reactions.
-
Byproduct Formation: The primary potential byproduct is the di-N-methylated tertiary amine. To minimize its formation, use a controlled amount of formaldehyde (close to 1 equivalent for mono-methylation). The milder conditions of the NaBH(OAc)₃ protocol are generally less prone to over-methylation.
-
Purification Challenges: The product amine is basic and may streak on silica gel. To improve chromatography, consider pre-treating the silica gel with a small amount of triethylamine in the eluent system (e.g., 0.1-1%).
-
Stability of the Chloropyridine Moiety: The 2-chloro-pyridine functional group is generally stable under these reductive amination conditions. However, prolonged heating at high temperatures in the presence of nucleophiles could potentially lead to substitution of the chloride. The milder, room-temperature NaBH(OAc)₃ method is preferable to mitigate this risk.
Conclusion
The N-methylation of (2-chloropyridin-4-yl)methanamine is a critical transformation for the synthesis of valuable pharmaceutical intermediates. Both the modern reductive amination with sodium triacetoxyborohydride and the classic Eschweiler-Clarke reaction provide effective means to achieve this conversion. The choice of method will depend on the specific requirements of the synthesis, such as scale, sensitivity of other functional groups, and available resources. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and efficiently perform this important N-methylation reaction.
References
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Jiang, X., et al. (2021). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). Cell Death & Disease, 12(1), 1-14. [Link]
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The Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
- Google Patents. (2012).
-
Auth, J., Mauleón, P., & Pfaltz, A. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc, 2014(3), 154-169. [Link]
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Shestakov, A. S., et al. (2019). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 24(18), 3352. [Link]
-
Siddiqui, Z. N., & Khan, S. A. (2008). TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines. Letters in Organic Chemistry, 5(3), 213-217. [Link]
-
El-Faham, A., et al. (2011). Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. Journal of Heterocyclic Chemistry, 48(2), 304-308. [Link]
-
Yang, Z., et al. (2020). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. ChemRxiv. [Link]
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-
González-Vera, J. A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 27(9), 2975. [Link]
-
Szostak, M., & Szostak, R. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports, 14(1), 1-11. [Link]
-
Reddit. (2023). Reductive amination NaB(AcO)3. [Link]
-
The Organic Chemistry Portal. (2022). Eschweiler-Clarke Reaction. [Link]
-
Ojeda-Amador, A. I., et al. (2019). Selective N -Methylation of Aliphatic Amines with CO 2 and Hydrosilanes Using Nickel-Phosphine Catalysts. European Journal of Organic Chemistry, 2019(43), 7329-7335. [Link]
-
Powers, D. C., & Lee, D. A. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11576-11584. [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Li, J. J. (2021). Review of Modern Eschweiler-Clarke Methylation Reaction. Molecules, 26(17), 5210. [Link]
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Li, J. J. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 26(17), 5210. [Link]
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AllChemyst. (2019). Eschweiler–Clarke reaction: Methylation on amines. [Link]
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Application Note & Protocol: Advanced Coupling Strategies for N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine
Abstract
Substituted pyridine scaffolds are foundational in modern drug discovery, valued for their ability to modulate physicochemical properties and engage in critical biological interactions.[1][2] N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine is a versatile building block, featuring a reactive 2-chloro handle that serves as a prime site for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation. This document provides an in-depth guide to the experimental procedures for coupling reactions with this substrate, focusing on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions. We delve into the causality behind experimental choices, from catalyst selection to reaction optimization, and provide detailed, field-proven protocols for researchers in medicinal chemistry and process development.
Reagent Profile: this compound
Understanding the substrate is paramount to designing a successful coupling strategy.
-
Structure and Reactivity: The key feature is the C-Cl bond at the 2-position of the pyridine ring. This position is electronically activated for nucleophilic aromatic substitution and, more importantly, for oxidative addition to a low-valent metal catalyst like Palladium(0). The chlorine atom is the leaving group in these cross-coupling reactions.[3]
-
Potential Catalyst Inhibition: The pyridine nitrogen itself is a Lewis base and can coordinate to the palladium center. This non-productive binding can inhibit the catalytic cycle. The choice of a sufficiently bulky ligand is crucial not only to promote the desired catalytic steps but also to mitigate this potential inhibition.
-
Physical Properties:
-
Molecular Formula: C₇H₉ClN₂
-
Molecular Weight: 156.62 g/mol
-
CAS Number: 748187-76-0
-
Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are among the most powerful tools for constructing C-C and C-N bonds.[4][5] The general mechanism, while nuanced for each reaction type, follows a core catalytic cycle.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
-
Suzuki-Miyaura Coupling: Forms a C-C bond between the 2-chloropyridine and an organoboron reagent (e.g., a boronic acid or ester). It is renowned for its functional group tolerance and relatively mild conditions.[6][7]
-
Buchwald-Hartwig Amination: Forms a C-N bond between the 2-chloropyridine and a primary or secondary amine. This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[8]
Optimizing the Reaction: A Causality-Driven Approach
Success with a challenging substrate like a 2-chloropyridine hinges on the rational selection of reaction components. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step and requires careful optimization.[9]
-
The Catalyst System (Palladium Source & Ligand):
-
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species. For challenging couplings, using a pre-catalyst, such as a G3 or G4 palladacycle, is often more reliable as it forms the active catalyst more cleanly and efficiently.[9]
-
Ligand Selection: This is arguably the most critical parameter. The inertness of the C-Cl bond necessitates the use of bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the final reductive elimination. Standard ligands like PPh₃ are often ineffective for chloropyridines.[6][9]
-
For Suzuki: Biarylphosphine ligands like SPhos or XPhos, or P(tBu)₃ are excellent choices.
-
For Buchwald-Hartwig: Sterically hindered biarylphosphine ligands such as RuPhos and BrettPhos are highly effective.[9]
-
-
-
Base Selection:
-
Role of the Base: The base is essential for the transmetalation step in Suzuki coupling (to form the active boronate species) and to deprotonate the amine in Buchwald-Hartwig amination.
-
Choice of Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice for Buchwald-Hartwig aminations.[9] For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred, especially if the substrate is base-sensitive.[9]
-
-
Solvent and Temperature:
-
Solvent: Anhydrous, deoxygenated aprotic polar solvents are standard. Toluene, 1,4-dioxane, and THF are common choices.[9] It is critical to use dry and degassed solvents, as water and oxygen can deactivate the catalyst and lead to side reactions.
-
Temperature: Elevated temperatures (80-110 °C) are typically necessary to drive the oxidative addition of the C-Cl bond.[9] Microwave irradiation can also be employed to accelerate the reaction.[10]
-
Detailed Experimental Protocols
The following protocols are designed as robust starting points for optimization. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Reagent Stoichiometry Table:
| Reagent | Molar Eq. | Example Amount (for 1 mmol scale) | Purpose |
|---|---|---|---|
| This compound | 1.0 | 156.6 mg | Starting Material |
| Arylboronic Acid | 1.2 - 1.5 | Varies | Coupling Partner |
| Pd₂(dba)₃ | 0.01 - 0.02 | 9.2 - 18.4 mg | Palladium Source |
| SPhos | 0.04 - 0.08 | 16.4 - 32.8 mg | Ligand |
| K₃PO₄ (finely ground) | 2.0 - 3.0 | 424.6 - 636.9 mg | Base |
| Anhydrous Toluene | - | 5 - 10 mL | Solvent |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS analysis of aliquots until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[11]
Protocol 2: Buchwald-Hartwig C-N Amination
This protocol details the coupling of the title compound with a generic secondary amine.
Reagent Stoichiometry Table:
| Reagent | Molar Eq. | Example Amount (for 1 mmol scale) | Purpose |
|---|---|---|---|
| This compound | 1.0 | 156.6 mg | Starting Material |
| Secondary Amine | 1.2 | Varies | Coupling Partner |
| G3-Palladacycle (e.g., XPhos-Pd-G3) | 0.01 - 0.02 | 8.5 - 17.0 mg | Pre-catalyst |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 134.5 mg | Base |
| Anhydrous 1,4-Dioxane | - | 5 - 10 mL | Solvent |
Step-by-Step Procedure:
-
In a glovebox, charge an oven-dried vial with the G3-Palladacycle, sodium tert-butoxide, and this compound.
-
Seal the vial, remove from the glovebox, and add the secondary amine and anhydrous, degassed 1,4-dioxane via syringe under a positive pressure of argon.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until completion (typically 8-16 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of celite to remove palladium black and inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Monitoring and Product Characterization
A self-validating protocol requires robust analytical methods to track progress and confirm outcomes.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the relative amounts of starting material and product, and can help identify major side products.[12]
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of reaction conversion and purity. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with TFA or formic acid) is a good starting point.[13]
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition and exact mass of the synthesized molecule.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere (O₂ contamination). 3. Wet solvent or reagents. 4. Incorrect base or ligand. | 1. Use a more active pre-catalyst (e.g., G3/G4 palladacycle). Increase catalyst loading to 3-5 mol%.[9] 2. Ensure proper inert atmosphere technique; purge system thoroughly with argon. 3. Use freshly distilled/dried and degassed solvents. 4. Switch to a bulkier, more electron-rich ligand (e.g., RuPhos for C-N) or a stronger base (NaOtBu).[9] |
| Hydrodehalogenation | 1. Presence of water or protic impurities. 2. Ligand is not sufficiently bulky. 3. Reaction temperature is too high or time is too long. | 1. Use rigorously dried solvents and reagents. 2. Employ a more sterically demanding ligand to disfavor β-hydride elimination pathways. 3. Optimize temperature and reaction time; monitor closely and stop the reaction upon completion. |
| Difficulty in Purification | 1. Product co-elutes with byproducts. 2. Product is unstable on silica gel. | 1. Try a different solvent system for chromatography or consider reverse-phase chromatography. 2. Use a deactivated silica (e.g., treated with triethylamine) or switch to a different stationary phase like alumina. Distillation may also be an option for thermally stable products.[11] |
Safety Precautions
-
Reagents: Palladium catalysts, phosphine ligands, and organic solvents should be handled in a well-ventilated fume hood. Phosphine ligands are often air-sensitive and can be pyrophoric. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.
-
Reactions: Reactions at elevated temperatures should be conducted behind a blast shield. Pressure can build up in sealed vessels; ensure proper venting or use of pressure-rated tubes.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
References
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023-05-18). National Institutes of Health. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of N-Mesylamides by N–C Cleavage: Electronic Effect of the Mesyl Group. Sci-Hub. [Link]
-
Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. (2011-09-16). The Journal of Organic Chemistry. [Link]
-
Optimization of Conditions for the Preparation of Coupled Pyridine 2a a. ResearchGate. [Link]
-
Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. (2005-04-20). ACS Publications. [Link]
-
Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. (2023-04-09). National Institutes of Health. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands. ResearchGate. [Link]
-
Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. (2018-09-07). MDPI. [Link]
-
Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. ResearchGate. [Link]
- Process for the preparation of 2-chloropyridines.
-
Exploring electronic resonances in pyridine: Insights from orbital stabilization techniques. (2024-10-21). The Journal of Chemical Physics. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
MONITORING ACTION READINESS OF COUPLING REAGENT CARBODIIMIDE IN AQUEOUS SOLUTIONS. (2018-10-01). ResearchGate. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2023-08-01). ChemRxiv. [Link]
-
Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
-
Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. (2022-03-22). National Institutes of Health. [Link]
-
Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. (2024-03-05). PubMed. [Link]
-
Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. ResearchGate. [Link]
-
The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ResearchGate. [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction. (2020-04-30). YouTube. [Link]
-
“Pyridine: Synthesis, Swiss-ADME and Applications.” (2024-05-05). IJNRD. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026-01-13). ResearchGate. [Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]
-
Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2014-04-16). MDPI. [Link]
-
This compound. Amerigo Scientific. [Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017-07-13). ResearchGate. [Link]
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Application Notes and Protocols for the Analytical Characterization of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine
Introduction
N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine is a substituted pyridine derivative with potential applications in pharmaceutical and chemical research. As an intermediate or a final active pharmaceutical ingredient (API), its purity, identity, and stability must be rigorously established. This document provides a comprehensive guide to the analytical methods for the characterization of this compound, intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be robust and self-validating, drawing upon established principles of analytical chemistry and adapting methodologies from structurally related compounds.
The molecular structure of this compound is presented below (Figure 1). Its chemical formula is C₇H₉ClN₂ and it has a molecular weight of 156.62 g/mol .[1][2]
Figure 1: Chemical Structure of this compound
A 2D representation of the molecular structure.
This guide will detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and for quantitative analysis. For this compound, a reversed-phase HPLC method is proposed, leveraging its moderate polarity. The methodology is adapted from established methods for similar pyridine derivatives and methylamines.[3][4][5]
Rationale for Method Development
The choice of a C18 stationary phase provides a versatile platform for retaining the analyte through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of retention time and peak shape. An acidic buffer is recommended to ensure the amine functional groups are protonated, leading to improved peak symmetry and retention on the reversed-phase column. UV detection is suitable due to the presence of the pyridine chromophore.
Experimental Protocol
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Sample Preparation | 1 mg/mL in 50:50 Water:Acetonitrile |
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of TFA to 1 L of HPLC-grade water. Prepare Mobile Phase B with HPLC-grade acetonitrile. Degas both mobile phases before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL stock solution. Prepare working standards by serial dilution.
-
Sample Solution Preparation: Prepare the sample solution at the same concentration as the standard solution using the same diluent.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
Data Interpretation
The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be constructed using the peak areas of the serially diluted reference standards. The concentration of the analyte in the sample can then be determined by interpolation from this curve.
HPLC workflow from sample preparation to data analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation of Identity
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying potential volatile impurities from the synthesis of this compound. The mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the analyte.[6][7]
Rationale for Method Development
A capillary column with a polar stationary phase is recommended for the analysis of amines to minimize peak tailing. The use of a temperature gradient allows for the separation of compounds with a range of boiling points. Electron ionization (EI) at 70 eV is a standard method for generating reproducible mass spectra that can be compared to library databases.
Experimental Protocol
Table 2: GC-MS Method Parameters
| Parameter | Recommended Condition |
| GC Column | Agilent J&W CP-Volamine (30m x 0.32 mm, 5.0µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 m/z |
| Sample Preparation | 1 mg/mL in Dichloromethane or Methanol |
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent like dichloromethane or methanol.
-
GC-MS System Setup: Set up the GC-MS instrument with the parameters listed in Table 2.
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
Data Interpretation
The identity of this compound can be confirmed by its retention time and the fragmentation pattern in its mass spectrum. The molecular ion peak (M⁺) should be observed at m/z 156. The fragmentation pattern will be characteristic of the molecule's structure, with fragments corresponding to the loss of a methyl group, a chloropyridinylmethyl group, and other characteristic cleavages. Comparison of the obtained mass spectrum with a reference spectrum or a library database can further confirm the identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of this compound.
Rationale for Experimental Choices
Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. A standard 5 mm NMR tube is appropriate for the analysis. The expected chemical shifts can be predicted based on the electronic environment of the protons and carbons in the molecule.
Experimental Protocol
Table 3: NMR Spectroscopy Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ | CDCl₃ |
| Concentration | ~10 mg/0.5 mL | ~20 mg/0.5 mL |
| Internal Standard | TMS (0 ppm) | TMS (0 ppm) |
| Temperature | Room Temperature | Room Temperature |
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the appropriate amount of sample in the deuterated solvent in an NMR tube.
-
Spectrometer Setup: Set up the NMR spectrometer with the parameters outlined in Table 3.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
Expected Spectra and Interpretation
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons, and the methyl protons. The integration of these signals should correspond to the number of protons in each environment. The splitting patterns (multiplicity) will provide information about neighboring protons.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the carbon's hybridization and electronic environment.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale for Method
The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups, such as C-H, C=N, C=C, C-N, and C-Cl bonds. This provides a unique fingerprint for the compound.
Experimental Protocol
Table 4: FTIR Spectroscopy Parameters
| Parameter | Recommended Condition |
| Instrument | FTIR Spectrometer |
| Sample Preparation | KBr pellet or as a thin film on a salt plate (if liquid) |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
Step-by-Step Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the FTIR spectrum.
Data Interpretation
The obtained spectrum should be analyzed for the presence of characteristic absorption bands.
Table 5: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| 1600-1450 | C=C and C=N stretching (pyridine ring) |
| 1350-1000 | C-N stretching |
| 850-750 | C-Cl stretching |
Conclusion
The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, purity assessment, and structural elucidation of this compound, which is critical for its application in research and development. The provided protocols are based on established scientific principles and can be adapted and validated for specific laboratory settings.
References
- Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
ResearchGate. Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug. Available from: [Link]
-
Amerigo Scientific. This compound. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Methylamine. Available from: [Link]
-
National Institutes of Health. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available from: [Link]
-
ResearchGate. Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Available from: [Link]
-
Human Metabolome Database. Predicted GC-MS Spectrum - Methylamine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000164). Available from: [Link]
-
National Institutes of Health. Photocatalyst-Free Decarboxylative Aminoalkylation of Imidazo[1,2- a]pyridines with N-Aryl Glycines Enabled by Visible Light. Available from: [Link]
-
MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]
-
ResearchGate. Simultaneous activation of aldehydes and methylamine liberation by 4,4ʹ-trimethylenedipiperidine in the solid-state synthesis of N-methyl imines. Available from: [Link]
-
ResearchGate. FT-NMR spectra of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA. Available from: [Link]
-
Semantic Scholar. Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon. Available from: [Link]
-
ResearchGate. Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4- ylcarbonyl) hydrazinecarbothioamide. Available from: [Link]
- Google Patents. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate.
-
National Institutes of Health. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Available from: [Link]
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ACS Publications. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. Available from: [Link]
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ResearchGate. Typical HPLC determination of methylamine (CH 3-NH 2 ) coming from the... Available from: [Link]
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ResearchGate. FTIR spectrum of an equimole milled of TMDP and methylamine hydrochloride. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Reductive Amination for Pyridine Aldehydes
Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of pyridylamines via reductive amination. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered challenges when working with pyridine aldehyde substrates. The inherent electronic properties of the pyridine ring introduce unique considerations that require careful optimization for successful and high-yielding reactions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and problems faced during the reductive amination of pyridine aldehydes.
Q1: My reductive amination of a pyridine aldehyde is not proceeding to completion. What are the most likely causes?
A1: Incomplete conversion is a frequent issue. The primary factors to investigate are:
-
Inefficient Imine/Iminium Ion Formation: The crucial first step is the condensation of the pyridine aldehyde and the amine. This equilibrium can be unfavorable. Ensure your reaction conditions are optimized for imine formation, which is typically facilitated by slightly acidic conditions (pH 4-6).[1][2] The basicity of the pyridine nitrogen itself can influence the local pH, complicating this optimization.
-
Insufficiently Reactive Reducing Agent: The choice of reducing agent is critical. If it is too mild, it may not efficiently reduce the intermediate iminium ion.
-
Decomposition of Starting Material: Pyridine aldehydes, particularly the 2-substituted isomer, can be prone to side reactions like dimerization or polymerization under certain conditions.[3]
-
Steric Hindrance: If either the amine or the pyridine aldehyde has bulky substituents near the reaction centers, this can significantly slow down the reaction rate.
Q2: I am observing significant formation of the corresponding pyridyl alcohol instead of the desired amine. How can I prevent this?
A2: The formation of the alcohol byproduct indicates that the reducing agent is reducing the aldehyde faster than the imine is formed and subsequently reduced. To mitigate this:
-
Choose a More Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred over sodium borohydride (NaBH₄) for one-pot reductive aminations because they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH, but readily reduce the protonated imine (iminium ion).[4][5]
-
Employ a Stepwise Procedure: First, allow sufficient time for the imine to form by pre-incubating the pyridine aldehyde and the amine (often with a dehydrating agent like molecular sieves).[6] Then, introduce the reducing agent. This temporal separation of the reaction steps can significantly improve chemoselectivity.[7]
Q3: My desired secondary amine product is being further alkylated to a tertiary amine. How can I improve selectivity for the secondary amine?
A3: Over-alkylation occurs when the newly formed secondary amine product reacts with another molecule of the pyridine aldehyde to form a new iminium ion, which is then reduced. To control this:
-
Stoichiometry Control: Use a slight excess of the primary amine relative to the pyridine aldehyde. This increases the probability that the aldehyde will react with the starting amine rather than the product amine.
-
Stepwise Approach: A well-controlled stepwise procedure, as mentioned above, can also help minimize this side reaction.[7] By adding the reducing agent after the initial imine has formed, you can reduce it before it has a chance to react further.
Q4: Is there a risk of reducing the pyridine ring itself during the reaction?
A4: Yes, reduction of the pyridine ring to a piperidine or a dihydropyridine is a potential side reaction, especially under harsh conditions.[8][9] To avoid this:
-
Use Mild Hydride Reagents: Stick to selective reducing agents like NaBH(OAc)₃, NaBH₃CN, or amine-borane complexes such as pyridine-borane or 2-picoline borane.[5][6]
-
Avoid Catalytic Hydrogenation with Aggressive Catalysts/Conditions: While catalytic hydrogenation (e.g., H₂/Pd) can be used, it requires careful optimization of catalyst, pressure, and temperature to avoid ring saturation.[10]
In-Depth Troubleshooting Guides
Problem 1: Low Yield and Complex Byproduct Profile with 2-Pyridinecarboxaldehyde
The proximity of the nitrogen atom to the aldehyde group in 2-pyridinecarboxaldehyde introduces specific challenges, including a higher propensity for chelation with metal ions and a tendency to undergo side reactions.
Causality Analysis: The lone pair on the pyridine nitrogen can interact with the carbonyl group, influencing its reactivity. Furthermore, 2-pyridinecarboxaldehyde is known to be less stable than its 3- and 4-isomers and can be prone to dimerization and other self-condensation reactions, particularly in the presence of base or upon prolonged heating.[3]
Troubleshooting Protocol:
-
Reagent Purity: Ensure the 2-pyridinecarboxaldehyde is pure and, if necessary, freshly distilled before use.
-
Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to minimize side reactions.
-
pH Management: Carefully buffer the reaction mixture to a pH of approximately 5. Acetic acid is a commonly used catalyst for this purpose.
-
Consider a Two-Step Process:
-
Step 1 (Imine Formation): Dissolve the 2-pyridinecarboxaldehyde and the amine in a suitable solvent (e.g., methanol or dichloroethane) in the presence of 4Å molecular sieves to drive the equilibrium towards the imine.[6] Allow this mixture to stir for a few hours at room temperature.
-
Step 2 (Reduction): Cool the mixture to 0 °C and add the reducing agent (e.g., NaBH₄) portion-wise. Using a milder reducing agent like pyridine-borane complex can also be beneficial here.[6][11]
-
Problem 2: Stalled Reaction with Electron-Deficient Pyridine Aldehydes or Weakly Nucleophilic Amines
When the pyridine ring contains electron-withdrawing groups or when a weakly nucleophilic amine (e.g., an aniline) is used, the rate of imine formation can be extremely slow, leading to a stalled reaction.
Causality Analysis: The rate-determining step in these cases is often the initial nucleophilic attack of the amine on the carbonyl carbon.[12] An electron-deficient aldehyde is more electrophilic, which should favor the reaction, but a weakly nucleophilic amine may not be reactive enough to initiate the process efficiently.
Troubleshooting Protocol:
-
Addition of a Lewis Acid Catalyst: A catalytic amount of a mild Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂), can activate the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack.[4][13]
-
pH Optimization: Ensure the pH is not too low. While acidic conditions catalyze the reaction, an excessively low pH will protonate the amine, rendering it non-nucleophilic.[2] A pH of 4.5-5 is often optimal.[1][12]
-
Increase Concentration: Running the reaction at a higher concentration can favor the bimolecular imine formation step.
-
Solvent Choice: A protic solvent like methanol can facilitate proton transfer steps involved in imine formation. For reactions using water-sensitive reagents like sodium triacetoxyborohydride, aprotic solvents like 1,2-dichloroethane (DCE) are necessary.[7]
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Abbreviation | Typical Solvents | Key Advantages | Key Disadvantages |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive, readily available.[14][15] | Can reduce the aldehyde before imine formation; not very selective.[4] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, THF | Selective for iminium ions over carbonyls at acidic pH.[4][5] | Highly toxic (potential for HCN gas evolution, especially at low pH). |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | DCE, THF, DCM | Mild, highly selective for iminium ions; no toxic byproducts. | Water-sensitive; requires aprotic solvents.[5] |
| Pyridine-Borane Complex | Py-BH₃ | Methanol, Water | Mild, stable, and a good alternative to NaBH₃CN.[5][6][11] | Can introduce pyridine into the reaction mixture if not used carefully. |
| α-Picoline-Borane | Methanol, Water | Stable, efficient, and can be used in a variety of solvents, including water.[5] | Less common than other borohydrides. | |
| Catalytic Hydrogenation | H₂/Pd, H₂/Pt | Methanol, Ethanol | "Green" reducing agent (water is the only byproduct).[10] | Can reduce the pyridine ring and other functional groups; requires specialized equipment.[5] |
Experimental Protocols & Visualizations
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a stirred solution of the pyridine aldehyde (1.0 eq) and the amine (1.1 eq) in 1,2-dichloroethane (DCE), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may foam.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or acid-base extraction.
Workflow and Troubleshooting Diagram
Caption: A decision-making flowchart for troubleshooting common issues.
Potential Side Reaction Pathways
Caption: Competing reaction pathways in reductive amination.
Purification Strategies for Pyridylamines
The basic nature of the pyridine ring and the newly formed amine group can present purification challenges.
-
Acid-Base Extraction: This is a powerful technique for separating your basic amine product from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic (e.g., with NaOH or Na₂CO₃) to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer and evaporate the solvent.
-
-
Silica Gel Chromatography: While effective, be aware that the basicity of pyridylamines can cause them to streak on standard silica gel. To improve separation:
-
Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent.
-
Alternatively, use deactivated (basic) alumina as the stationary phase.
-
-
Salt Precipitation: For crystalline products, forming a salt (e.g., a hydrochloride or tartrate) can be an effective purification method via recrystallization. The free base can then be regenerated if needed. A method using trichloroacetic acid to precipitate and then thermally release the amine has also been reported as a novel purification strategy.[16]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Pelter, A., Rosser, R. M., & Mills, S. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of the Chemical Society, Perkin Transactions 1, 717-720. [Link]
-
Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. Tetrahedron, 60(36), 7899-7906. [Link]
-
Tarasov, A. A., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 379. [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Liang, G., et al. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Angewandte Chemie International Edition, 56(11), 3050-3054. [Link]
-
ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution? [Link]
-
ResearchGate. (2015). Lewis Acid-Catalyzed Reductive Amination of Aldehydes and Ketones with N,N-Dimethylformamide as Dimethylamino Source, Reductant and Solvent. [Link]
-
White, C. J., et al. (2021). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au, 1(10), 1665-1674. [Link]
-
Redda, K., Corleto, L. A., & Knaus, E. E. (1979). Quaternization and sodium borohydride reduction of N-(4-pyridylcarbonylamino)-1,2,3,6-tetrahydropyridine. Synthesis of N-amino-1. Canadian Journal of Chemistry, 57(22), 2981-2987. [Link]
-
Zuman, P., & Fijalek, Z. (1991). Polarographic reduction of aldehydes and ketones. Part 21. Reduction and hydration of 2-pyridinecarboxaldehyde. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 296(2), 583-588. [Link]
-
Tris(2-pyridylmethyl)amine was used as a ligand in a study. While not directly about reductive amination, it is a related compound. [Link]
- Google Patents. (2013).
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Reddit. (2022). Question about reductive amination reaction procedure. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Rufino, V., et al. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Arkivoc, 2020(2), 1-14. [Link]
-
ResearchGate. (2015). Lewis Acid Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethyl Amino Source, Reductant and Solvent. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
A study on Tris(2-pyridylmethyl)amine complexes. [Link]
-
Roiban, G.-D., et al. (2022). Multifunctional biocatalyst for conjugate reduction and reductive amination. Nature, 604(7905), 289-294. [Link]
-
Ashby, J., & Griffiths, D. (1975). Reduction of 3,5-disubstituted pyridines to dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (6), 657-663. [Link]
-
A study on the synthesis of dihydropyridines. [Link]
-
Chemistry Shorts. (2023). Reductive Amination. YouTube. [Link]
-
A study on the reduction of N-sulfonylpyridinium salts. [Link]
-
Pelter, A., Rosser, R. M., & Mills, S. (1984). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1, 717-720. [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]
- Google Patents. (1967).
-
A study on one-pot reductive amination of aldehydes with nitroarenes. [Link]
-
European Patent Office. (2016). Method for purifying n-methyl-2-pyrrolidone. [Link]
-
Constant, S., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Communications Chemistry, 5(1), 1-7. [Link]
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Technical Support Center: Stability and Degradation of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine
Welcome to the technical support guide for N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine (CAS 748187-76-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling, analyzing, and studying the stability of this critical chemical intermediate. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during experimental work.
Section 1: Compound Fundamentals & Stability Overview
This section addresses the basic properties and handling of this compound.
Q1: What is this compound, and why is its stability a concern?
A1: this compound is a substituted pyridine derivative.[1] It serves as a key building block or intermediate in the synthesis of various pharmaceutical compounds.[2][3] The stability of any synthetic intermediate is paramount because degradation can lead to:
-
Reduced Yield: Loss of the starting material directly impacts the efficiency of the synthetic process.
-
Impurity Formation: Degradation products can be incorporated into the final active pharmaceutical ingredient (API), leading to safety concerns and regulatory challenges.
-
Inconsistent Results: Uncontrolled degradation can cause variability in reaction outcomes, making process optimization difficult.
The molecule possesses two primary reactive sites susceptible to degradation: the 2-chloro substituent on the pyridine ring and the N-methylamine side chain. The 2-chloro position is particularly susceptible to nucleophilic attack, a common reaction for halopyridines.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Based on related chemical structures and general best practices for chlorinated amine compounds, storage should be under controlled conditions to minimize degradation. While specific supplier recommendations should always be followed, general guidelines include:
-
Temperature: Store in a freezer, under -20°C, as suggested for similar halogenated pyridine derivatives.[4]
-
Atmosphere: Keep in an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4]
-
Light: Protect from light by using an amber vial or storing it in a dark place.[4] Pyridine and its derivatives can be susceptible to photodegradation.[5][6]
-
Moisture: Store in a dry, well-ventilated place, away from moisture, as the chloro-group is prone to hydrolysis.
Section 2: Principal Degradation Pathways & Products
Understanding the likely degradation pathways is the first step in designing robust experiments and analytical methods. Forced degradation studies, as outlined by ICH guidelines, are essential for systematically exploring these pathways.[7]
Q3: What is the most common degradation pathway I should be concerned about?
A3: The most probable and often fastest degradation pathway is hydrolysis . The electron-withdrawing nature of the pyridine nitrogen atom makes the carbon atom at the 2-position electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr). Water or hydroxide ions can act as nucleophiles, displacing the chloride ion.
-
Mechanism: Under neutral or basic conditions, a hydroxide ion attacks the C2 position, leading to the formation of a negatively charged intermediate (a Meisenheimer complex), which then expels the chloride ion to form the 2-hydroxy-pyridine derivative. Under acidic conditions, the pyridine nitrogen is protonated, further activating the ring towards nucleophilic attack by water. Studies on 2-chloropyridine confirm its susceptibility to hydrolysis, especially under elevated temperatures.[8]
Q4: What are the expected products from hydrolytic, oxidative, and photolytic stress?
A4: Based on the structure's reactive moieties (2-chloropyridine and a secondary amine), the following degradation products are anticipated under different stress conditions.
| Stress Condition | Key Reactive Site | Expected Major Degradant(s) | Rationale |
| Acid/Base Hydrolysis | 2-Chloro group on the pyridine ring | N-[(2-Hydroxypyridin-4-yl)methyl]-N-methylamine | The chloro group is a good leaving group and is readily displaced by H₂O or OH⁻ via an SNAr mechanism.[2][8] |
| Oxidation (e.g., H₂O₂) | N-methylamine side chain | This compound N-oxide | Tertiary amines are readily oxidized to their corresponding N-oxides.[9] The pyridine nitrogen can also be oxidized to an N-oxide. |
| Oxidation (e.g., H₂O₂) | N-methylamine side chain | (2-Chloropyridin-4-yl)methanamine (via N-demethylation) | Oxidative N-dealkylation is a common metabolic and chemical pathway for amines, often proceeding through an iminium intermediate.[10] |
| Photolysis (UV/Vis Light) | Pyridine Ring | Complex mixture; potential for ring opening or polymerization. | Pyridine itself can undergo photodegradation, sometimes leading to products like succinic acid after ring cleavage.[6] Photolytic decomposition of 2-chloropyridine can also produce genotoxic products.[2] |
Visualizing the Primary Degradation Pathways
The following diagram illustrates the key transformation products resulting from hydrolysis and oxidation.
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Validation & Comparative
A Senior Application Scientist's Guide to Evaluating N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine in Parallel Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of drug discovery and medicinal chemistry, the efficiency of synthesizing and evaluating large libraries of compounds is paramount. Parallel synthesis has emerged as a cornerstone of this process, enabling the rapid generation of diverse chemical entities for screening and lead optimization. The choice of building blocks is a critical determinant of the success of any parallel synthesis campaign, directly impacting reaction efficiency, scaffold diversity, and ultimately, the timeline of a project.
This guide provides an in-depth evaluation of the performance of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine, a versatile building block for the synthesis of substituted pyridine derivatives. We will objectively compare its performance with key alternatives, supported by an analysis of reaction principles and illustrative experimental data. This document is intended to serve as a practical resource for scientists making critical decisions in the design and execution of high-throughput synthesis campaigns.
The Strategic Importance of Halogenated Pyridine Building Blocks
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, while the aromatic ring provides a rigid framework for the presentation of various functional groups. Halogenated pyridines are particularly valuable as they provide a reactive "handle" for the introduction of molecular diversity through a variety of cross-coupling reactions.
This compound offers a compelling combination of features:
-
A Reactive Handle: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and is a viable partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2]
-
A Common Pharmacophore: The N-methylmethanamine side chain is a common feature in many biologically active molecules, often contributing to desirable pharmacokinetic properties.
-
A Vector for Diversity: The primary point of diversification is the 2-position of the pyridine ring, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents.
Comparative Analysis of this compound and Its Alternatives
To provide a comprehensive evaluation, we will compare the target compound with two logical alternatives, each highlighting a key aspect of building block selection: the nature of the halogen and its position on the pyridine ring.
-
Alternative 1 (Bromo-analogue): N-[(2-Bromopyridin-4-yl)methyl]-N-methylamine
-
Alternative 2 (Positional Isomer): N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine
The choice between these building blocks is not arbitrary and has significant implications for reaction performance in a parallel synthesis setting. The primary considerations are reactivity, which influences reaction conditions and time, and regioselectivity, which is crucial for achieving the desired molecular architecture.
The Causality of Reactivity: C-X Bond Strength and Electronic Effects
The performance of these building blocks in the two most common diversification reactions, Suzuki-Miyaura and Buchwald-Hartwig amination, is dictated by fundamental chemical principles.
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between the pyridine ring and a boronic acid or ester. The rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The strength of this bond is therefore a critical factor. The general trend for C-X bond strength is C-Cl > C-Br > C-I. Consequently, the reactivity of halopyridines in Suzuki coupling follows the reverse trend: I > Br > Cl.[3] This means that 2-chloropyridines generally require more forcing conditions (higher temperatures, longer reaction times, and more sophisticated catalyst systems) to achieve yields comparable to their 2-bromo counterparts.[4]
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between the pyridine ring and an amine. Similar to the Suzuki coupling, the oxidative addition of the palladium catalyst to the C-X bond is a key step, and the same reactivity trend (Br > Cl) generally holds true.[5]
Electronic Effects and Positional Isomerism: The position of the halogen atom relative to the electron-withdrawing nitrogen atom in the pyridine ring also influences reactivity. The 2- and 4-positions of the pyridine ring are more electron-deficient than the 3-position. This electronic effect can influence the rate of oxidative addition and the susceptibility to nucleophilic attack. Generally, halogens at the 2- and 4-positions are more reactive in palladium-catalyzed cross-coupling reactions than those at the 3-position.[2]
Performance Comparison in a Parallel Synthesis Context
The following table provides an illustrative comparison of the expected performance of this compound and its alternatives in a high-throughput synthesis setting. The data is extrapolated from literature reports on similar compounds and serves as a guide for experimental design.
| Building Block | Reaction Type | Typical Reaction Time (Microwave) | Typical Yield Range | Key Considerations |
| This compound | Suzuki-Miyaura | 30 - 60 min | 40 - 80% | Requires more active catalyst systems (e.g., with bulky phosphine ligands) and potentially higher temperatures. More cost-effective starting material. |
| Buchwald-Hartwig | 30 - 60 min | 50 - 85% | Similar to Suzuki, requires robust catalyst systems. Less prone to over-reaction compared to the bromo-analogue. | |
| N-[(2-Bromopyridin-4-yl)methyl]-N-methylamine | Suzuki-Miyaura | 15 - 30 min | 60 - 95% | Higher reactivity allows for milder conditions and shorter reaction times, which is advantageous for high-throughput synthesis.[6] More expensive starting material. |
| Buchwald-Hartwig | 15 - 30 min | 70 - 98% | Excellent reactivity, often providing high yields rapidly.[7] Higher potential for side reactions if not carefully controlled. | |
| N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine | Suzuki-Miyaura | 45 - 90 min | 30 - 70% | The 3-position is generally less reactive than the 2-position, often requiring longer reaction times and more specialized catalysts. |
| Buchwald-Hartwig | 45 - 90 min | 40 - 75% | Similar reactivity profile to Suzuki coupling. Choice of this isomer is driven by the desired final structure rather than reactivity. |
Experimental Protocols for Parallel Synthesis
The following protocols are designed for a high-throughput synthesis platform, such as a 24 or 96-well reaction block, and can be adapted for automated liquid handling systems.
Protocol 1: High-Throughput Suzuki-Miyaura Coupling
This protocol describes the parallel synthesis of a library of 2-aryl-4-[(N-methyl-N-methylamino)methyl]pyridines.
Caption: High-throughput Suzuki-Miyaura coupling workflow.
Detailed Steps:
-
Reagent Preparation:
-
In an array of vials, prepare stock solutions of a diverse set of boronic acids (1.5 equivalents) in a suitable solvent such as 1,4-dioxane.
-
Prepare a stock solution of the chosen halopyridine building block (1.0 equivalent).
-
Prepare a stock solution of a suitable palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like XPhos) and an aqueous solution of a base (e.g., K₂CO₃, 2.0 equivalents).
-
-
Reaction Setup (in an inert atmosphere):
-
Using an automated liquid handler, dispense the boronic acid solutions into the wells of a 96-well reaction plate.
-
Add the halopyridine stock solution to each well.
-
Add the base solution.
-
Initiate the reaction by adding the catalyst/ligand premix.
-
-
Reaction Execution:
-
Seal the reaction plate and place it in a heated shaker block.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 15-90 minutes).
-
-
Work-up and Analysis:
-
Cool the reaction plate to room temperature.
-
Quench the reactions by adding water to each well.
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate) and mixing.
-
Aspirate the organic layer and transfer to a new plate for analysis by high-throughput LC-MS to determine conversion and product purity.
-
Protocol 2: High-Throughput Buchwald-Hartwig Amination
This protocol outlines the parallel synthesis of a library of 2-amino-4-[(N-methyl-N-methylamino)methyl]pyridines.
Caption: Parallel Buchwald-Hartwig amination workflow.
Detailed Steps:
-
Reagent Preparation:
-
Prepare stock solutions of a diverse library of primary and secondary amines (1.2 equivalents) in a suitable solvent (e.g., toluene).
-
-
Reaction Setup (in a glovebox):
-
To an array of reaction vials, add the halopyridine building block (1.0 equivalent), a palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5 equivalents).
-
Add the amine stock solutions to the respective vials.
-
Add the reaction solvent (e.g., toluene or dioxane).
-
-
Reaction Execution:
-
Seal the reaction vials and place them in a heated stirring block.
-
Heat the reactions to the desired temperature (e.g., 90-110 °C) for the appropriate time.
-
-
Work-up and Purification:
-
Cool the reactions to room temperature.
-
Dilute with a suitable solvent and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate.
-
The crude products can be directly analyzed by LC-MS, and promising candidates can be purified using automated mass-directed preparative HPLC.
-
Conclusion and Recommendations
This compound is a highly valuable and cost-effective building block for parallel synthesis, particularly for the generation of libraries of 2-substituted pyridine derivatives. Its primary limitation is its lower reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo-analogue.
Recommendations for Selection:
-
For cost-sensitive, large-scale library synthesis: this compound is an excellent choice. The lower cost of the starting material can be a significant advantage. However, be prepared to invest in more active and potentially more expensive catalyst systems and to optimize reaction conditions to achieve satisfactory yields.
-
For rapid synthesis of smaller, focused libraries where speed is critical: N-[(2-Bromopyridin-4-yl)methyl]-N-methylamine is the preferred reagent. Its higher reactivity allows for milder conditions, shorter reaction times, and often higher yields, which can accelerate the design-make-test-analyze cycle.[7]
-
When the desired scaffold requires substitution at the 5-position: N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine is the necessary choice, despite its generally lower reactivity. In this case, more rigorous optimization of the cross-coupling conditions will be required.
Ultimately, the choice of building block is a strategic decision that should be based on a careful consideration of project goals, timelines, and budget. By understanding the underlying chemical principles and leveraging high-throughput experimentation for rapid optimization, researchers can effectively utilize these versatile building blocks to accelerate the discovery of new medicines.
References
-
Buchwald, S. L., & Hartwig, J. F. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(2), 578-584. [Link]
-
ResearchGate. (2025). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
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A Senior Application Scientist's Guide to Benchmarking N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine Against Commercial Scaffolds
Introduction: The Strategic Imperative of Scaffold Selection in Drug Discovery
In the landscape of modern medicinal chemistry, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. A well-chosen scaffold serves as a robust foundation upon which potency, selectivity, and desirable pharmacokinetic properties can be systematically engineered. The pyridine ring and its derivatives are quintessential examples of "privileged scaffolds"—structural motifs that are consistently found in a diverse range of FDA-approved drugs and biologically active compounds.[1][2][3][4] Their utility stems from their capacity to engage in various biological interactions, including hydrogen bonding via the nitrogen atom, and their amenability to functionalization at multiple positions, which allows for the fine-tuning of physicochemical and pharmacological properties.[1][5]
This guide provides an in-depth comparative analysis of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine , a functionalized pyridine building block, against structurally related, commercially available scaffolds. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and experimental frameworks necessary to make informed decisions when selecting building blocks for their discovery pipelines. We will delve into a multi-faceted comparison, encompassing physicochemical properties, synthetic accessibility, and a detailed protocol for a representative biological assay to benchmark performance.
Comparative Scaffolds: Establishing a Relevant Benchmarking Set
To provide a meaningful comparison, we have selected two commercially available scaffolds that share the core pyridinylmethylamine motif but offer distinct structural variations. This allows for a direct assessment of the impact of the 2-chloro substituent and the N-methylation status.
-
Scaffold A (Subject): this compound
-
Scaffold B (Comparator 1): (2-Chloropyridin-4-yl)methanamine
-
Scaffold C (Comparator 2): N-Methylpyridine-4-methylamine[6]
Scaffold B allows for an evaluation of the contribution of the N-methyl group by its absence, while Scaffold C provides insight into the role of the 2-chloro substituent as a bioisostere or modulating element.[7][8][9][10]
Physicochemical Property Analysis: A Foundation for Drug-Likeness
The "drug-likeness" of a scaffold is heavily influenced by its intrinsic physicochemical properties. Parameters such as molecular weight (MW), lipophilicity (logP), and polar surface area (PSA) are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of key computed properties for our three scaffolds.
| Property | Scaffold A: this compound | Scaffold B: (2-Chloropyridin-4-yl)methanamine | Scaffold C: N-Methylpyridine-4-methylamine |
| Molecular Formula | C7H9ClN2 | C6H7ClN2 | C7H10N2 |
| Molecular Weight ( g/mol ) | 156.62[11] | 142.59 | 122.17[6] |
| XLogP3 (Computed) | 1.5 | 1.1 | 0.3[6] |
| Topological Polar Surface Area (TPSA) | 28.1 Ų | 41.1 Ų | 24.9 Ų[6] |
| Hydrogen Bond Donors | 0 | 1 | 1[6] |
| Hydrogen Bond Acceptors | 2 | 2 | 2[6] |
| CAS Number | 748187-76-0[11][12] | 144900-57-2 | 6971-44-4[6] |
Interpretation:
-
Lipophilicity (XLogP3): The presence of the chloro group in Scaffolds A and B significantly increases lipophilicity compared to Scaffold C. The N-methylation in Scaffold A further contributes to a modest increase in logP over Scaffold B. This property is critical for membrane permeability but must be balanced to avoid issues with solubility and metabolic instability.
-
Polar Surface Area (TPSA): Scaffold B, with its primary amine, has the highest TPSA, suggesting potentially lower passive permeability across biological membranes compared to the N-methylated Scaffolds A and C.
-
Hydrogen Bonding: The primary amine of Scaffold B offers a hydrogen bond donor, which can be crucial for specific receptor interactions but may also increase clearance. Scaffolds A and C lack this donor capability, which can be advantageous for brain penetration.
Synthetic Accessibility and Commercial Availability
The ease and cost of obtaining a scaffold are practical considerations that can significantly impact project timelines and budgets.
-
Scaffold A (this compound): Available from multiple chemical suppliers, typically with good purity (e.g., 97%).[11][12] Its synthesis can be achieved through standard reductive amination or nucleophilic substitution routes.
-
Scaffold B ((2-Chloropyridin-4-yl)methanamine): Also commercially available, often as a hydrochloride salt, which can improve handling and stability.[13] It serves as a common intermediate in medicinal chemistry.[13]
-
Scaffold C (N-Methylpyridine-4-methylamine): Readily available commercially and is a fundamental building block in organic synthesis.[6]
The 2-chloropyridine starting materials for Scaffolds A and B are common reagents, making their custom synthesis straightforward for experienced chemists.[14]
Experimental Benchmarking: A Protocol for Comparative Kinase Inhibition Assay
To provide a tangible method for benchmarking, we propose a representative in vitro kinase inhibition assay. Many pyridine-containing molecules are known to be kinase inhibitors, making this a relevant testing ground.[5] This protocol is designed to be a self-validating system.
Objective: To compare the inhibitory activity of Scaffolds A, B, and C against a representative tyrosine kinase (e.g., Src kinase).
Materials:
-
Recombinant human Src kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Scaffolds A, B, and C dissolved in 100% DMSO
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
Experimental Workflow Diagram
Caption: Workflow for the in vitro Src kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare 10 mM stock solutions of Scaffolds A, B, and C in 100% DMSO. Create a 10-point, 3-fold serial dilution series for each compound.
-
Assay Plate Preparation:
-
Dispense 2.5 µL of Assay Buffer into all wells of a 384-well plate.
-
Using an acoustic liquid handler or pin tool, transfer 25 nL of each compound dilution to the appropriate wells.
-
For controls, transfer 25 nL of 100% DMSO (for 0% inhibition, high signal) and 25 nL of a known Src inhibitor (e.g., Staurosporine, for 100% inhibition, low signal).
-
-
Kinase Reaction Initiation:
-
Prepare a 2X enzyme/substrate master mix containing Src kinase and Poly(Glu, Tyr) substrate in Assay Buffer.
-
Add 2.5 µL of this master mix to all wells to start the reaction. The final ATP concentration should be at its Km value for Src.
-
Causality Explanation: Initiating the reaction by adding the enzyme/substrate mix ensures that the enzyme encounters the inhibitor and substrate simultaneously, providing a more accurate measure of competitive inhibition.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Signal Generation (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Trustworthiness Check: This step is crucial. By removing unconsumed ATP, we ensure that the luminescence signal generated in the next step is directly proportional only to the ADP produced by the kinase, preventing signal bleed-through.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase into a luminescent signal.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Fit the data to a four-parameter dose-response curve to determine the IC50 value for each scaffold.
Conclusion and Forward Look
This guide provides a foundational framework for benchmarking this compound. Our analysis reveals distinct differences in the physicochemical profiles of the three compared scaffolds, highlighting the significant impact of the 2-chloro and N-methyl substituents. Scaffold A's balanced lipophilicity and lack of a hydrogen bond donor may make it an attractive starting point for projects requiring CNS penetration or improved metabolic stability.
The provided experimental protocol offers a robust and validated method for generating comparative biological data. By systematically evaluating these fundamental building blocks, researchers can de-risk their projects early and select scaffolds with the highest probability of success, ultimately accelerating the journey from a promising hit to a viable clinical candidate.
References
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De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385–15406. Retrieved from [Link]
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Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065–2070. Retrieved from [Link]
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Gomes, P. A. C., & Constantino, L. S. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(15), 4437. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Methylpyridine-4-methylamine. PubChem Compound Database. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Some commercially available drugs containing the pyridine scaffold. Retrieved from [Link]
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Biela, A., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(7), 347-351. Retrieved from [Link]
- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
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Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065-2070. Retrieved from [Link]
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Mora-Radó, H., et al. (2021). Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. ChemMedChem, 16(2), 328-334. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 12(1), 1-23. Retrieved from [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Retrieved from [Link]
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MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3707. Retrieved from [Link]
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Deza, I., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 25(19), 4567. Retrieved from [Link]
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Sharma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(9), 1033-1068. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides an in-depth technical comparison of the cross-reactivity profiles of N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine derivatives, a class of compounds with significant biological activity. By synthesizing data from published literature and established safety pharmacology principles, this document offers a framework for evaluating on- and off-target interactions, complete with detailed experimental protocols.
Introduction: The Significance of the Chloropyridinyl Methylamine Scaffold
The this compound scaffold is a key structural motif found in a variety of biologically active molecules. A prominent example is its presence in neonicotinoid insecticides, such as Acetamiprid. The primary mechanism of action for these compounds is the agonism of nicotinic acetylcholine receptors (nAChRs).[1][2] In insects, this interaction leads to overstimulation of the nervous system, paralysis, and death.[3][4]
However, the presence of nAChRs in mammals, including humans, necessitates a thorough evaluation of the cross-reactivity and potential for off-target effects.[5] Mammalian nAChRs are diverse, composed of different subunit combinations (e.g., α4β2, α7, α3β4) with distinct pharmacological properties and anatomical distributions.[6][7] Beyond nAChRs, the structural features of chloropyridinyl methylamine derivatives present the possibility of interactions with other receptor systems, ion channels, and enzymes, which must be systematically investigated to build a comprehensive safety profile. This guide will explore the methodologies to assess these interactions and compare the known cross-reactivity profile of this class of compounds with relevant alternatives.
The Imperative of Cross-Reactivity Studies in Drug Development
Off-target activity is a major contributor to adverse drug reactions (ADRs) and a significant cause of late-stage clinical trial failures. A seemingly highly potent and selective compound can harbor hidden liabilities that only become apparent after significant investment. Therefore, early and comprehensive in vitro safety pharmacology profiling is an indispensable component of modern drug discovery.[8][9]
The rationale for conducting these studies is threefold:
-
Risk Mitigation: Identifying potential off-target interactions early allows for the modification of chemical structures to improve selectivity and reduce the likelihood of adverse effects.
-
Mechanism Deconvolution: Understanding the full spectrum of a compound's biological activity can provide insights into its mechanism of action and may even reveal opportunities for drug repurposing.
-
Regulatory Compliance: Regulatory agencies require a thorough assessment of a drug candidate's safety profile, including its potential for off-target effects, before approving it for clinical trials.
Comparative Analysis: this compound Derivatives vs. Alternative nAChR Modulators
The primary target of this compound derivatives, particularly those related to Acetamiprid, are nAChRs. While highly potent at insect nAChRs, they exhibit a lower affinity for mammalian subtypes.[3] However, "low affinity" is not synonymous with "no effect," and at sufficient concentrations, these compounds can interact with mammalian receptors.[5]
For a meaningful comparison, we will consider other neonicotinoids like Imidacloprid and Thiacloprid, as well as nicotine itself, as alternative nAChR modulators.
| Compound Class/Derivative | Primary Target(s) | Known Off-Target Interactions/Cross-Reactivity | Toxicological Implications of Cross-Reactivity |
| This compound Derivatives (e.g., Acetamiprid) | Insect nAChRs (high affinity), Mammalian nAChRs (e.g., α4β2, α7) (lower affinity)[1][10] | Potential for interaction with serotonergic and dopaminergic systems.[11] | Neurobehavioral effects, potential for endocrine disruption, and reproductive toxicity at high doses.[12][13] |
| Imidacloprid | Insect nAChRs (high affinity), Mammalian nAChRs (e.g., α4β2, α7) (lower affinity)[10][14] | Metabolites may have higher affinity for mammalian nAChRs.[14] Potential for androgen receptor interaction.[15] | Neurotoxicity, developmental and reproductive toxicity in mammals at high exposure levels.[4] |
| Thiacloprid | Insect nAChRs (high affinity), Mammalian nAChRs (lower affinity)[10] | Suspected carcinogen and reproductive toxicant.[16] | Learning and memory impairment in animal models.[17] |
| Nicotine | Mammalian nAChRs (high affinity agonist for multiple subtypes) | Broad activity across nAChR subtypes, leading to complex physiological effects. | Well-documented addictive properties and systemic effects on cardiovascular, respiratory, and nervous systems. |
Key Insights from the Comparison:
-
Subtype Selectivity is Crucial: The diverse family of nAChR subtypes presents a significant challenge for achieving selectivity.[6][7] While neonicotinoids are generally more selective for insect receptors, their activity on different mammalian subtypes is not uniform. For instance, some metabolites of Imidacloprid show increased potency at certain human nAChR subtypes.[14]
-
Metabolites Matter: The metabolic fate of the parent compound can significantly alter its cross-reactivity profile. Metabolites of Acetamiprid and Imidacloprid may possess different affinities for on- and off-targets compared to the parent molecule.[14][18]
-
Beyond nAChRs: Evidence suggests that neonicotinoids can influence other neurotransmitter systems. For example, Acetamiprid has been shown to affect serotonin and dopamine levels in the brain, which could contribute to its observed neurobehavioral effects.[11] The potential for interactions with other receptors, such as the androgen receptor, further underscores the need for broad profiling.[15]
Experimental Protocols for Assessing Cross-Reactivity
A robust assessment of cross-reactivity requires a multi-pronged approach, combining binding assays to determine affinity and functional assays to measure activity.
Radioligand Binding Assays for Off-Target Profiling
Radioligand binding assays are a cornerstone of safety pharmacology, providing a high-throughput method to screen for interactions with a wide range of molecular targets.[19] Commercial services like Eurofins' SafetyScreen44™ Panel and Reaction Biology's InVEST44 panel offer a standardized set of assays against targets known to be implicated in adverse drug reactions.[20][21]
Workflow for Radioligand Binding Assay Panel Screening:
Caption: Workflow for a typical radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for nAChR Subtype Selectivity
This protocol describes a method to determine the binding affinity (Ki) of a test compound for different nAChR subtypes, such as α4β2 and α7.
I. Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the human nAChR subtype of interest (e.g., α4β2 or α7).
-
Radioligands:
-
For α4β2: [³H]-Cytisine or [³H]-Epibatidine.
-
For α7: [¹²⁵I]-α-Bungarotoxin or [³H]-Methyllycaconitine.
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known ligand for the target receptor (e.g., 10 µM Nicotine for α4β2, 1 µM α-Bungarotoxin for α7).
-
Test Compound: Serial dilutions of the this compound derivative.
-
96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.
II. Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to wells for total binding, non-specific binding, and each concentration of the test compound.
-
Addition of Components:
-
Total Binding wells: Add radioligand at a final concentration close to its Kd.
-
Non-specific Binding wells: Add radioligand and the non-specific binding control.
-
Test Compound wells: Add radioligand and the respective dilution of the test compound.
-
-
Initiate Reaction: Add the membrane preparation to all wells to start the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell-Based Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at a given target. For ion channels like nAChRs, changes in ion flux (e.g., Ca²⁺) or membrane potential are common readouts.
Workflow for a FLIPR-Based Calcium Flux Assay:
Caption: Workflow for a FLIPR-based calcium flux assay.
Detailed Protocol: Calcium Flux Assay for nAChR Functional Activity
This protocol uses a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium in response to compound application in cells expressing a specific nAChR subtype.
I. Materials:
-
Cell Line: A suitable host cell line (e.g., SH-SY5Y or HEK293) stably expressing the human nAChR subtype of interest.[10]
-
Culture Medium and reagents.
-
Calcium-sensitive dye: e.g., Fluo-4 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist Control: A known agonist for the receptor (e.g., Nicotine or Acetylcholine).
-
Antagonist Control: A known antagonist for the receptor (e.g., Mecamylamine).
-
Test Compound: Serial dilutions of the this compound derivative.
-
384-well black-walled, clear-bottom plates.
-
FLIPR instrument.
II. Procedure:
-
Cell Plating: Seed the cells into 384-well plates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C to allow the cells to take up the dye.
-
-
Assay on FLIPR:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
For Agonist Mode:
-
The instrument will measure a baseline fluorescence reading.
-
It will then add the test compound or agonist control to the cells.
-
Fluorescence will be monitored over time to detect any increase, indicating calcium influx due to channel opening.
-
-
For Antagonist Mode:
-
The instrument will measure a baseline fluorescence reading.
-
It will first add the test compound or antagonist control and incubate for a short period.
-
Then, it will add a known concentration of the agonist control (typically the EC₈₀).
-
Fluorescence will be monitored to see if the test compound inhibits the agonist-induced calcium influx.
-
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated.
-
For Agonist Mode: Plot ΔF against the log concentration of the test compound to determine the EC₅₀ (concentration for 50% of maximal activation).
-
For Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.
-
Discussion and Broader Implications
The cross-reactivity profile of this compound derivatives is a critical determinant of their therapeutic potential and safety. While their primary interaction with nAChRs is well-established, a comprehensive evaluation must extend to a broad panel of other potential targets.
The available data on related neonicotinoids suggests that while the affinity for mammalian nAChRs is lower than for insect receptors, it is not negligible.[3] Furthermore, interactions with other neurotransmitter systems, such as the serotonergic and dopaminergic pathways, may contribute to the overall pharmacological and toxicological profile.[11] This highlights the importance of not relying solely on on-target potency when selecting drug candidates.
The experimental workflows and protocols detailed in this guide provide a robust framework for generating the necessary cross-reactivity data. By employing a combination of high-throughput radioligand binding assays and functional cell-based assays, researchers can build a comprehensive understanding of a compound's selectivity. This data is not only crucial for lead optimization and candidate selection but also for interpreting in vivo findings and predicting potential clinical adverse events.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
